1,6-Octadiene

Description

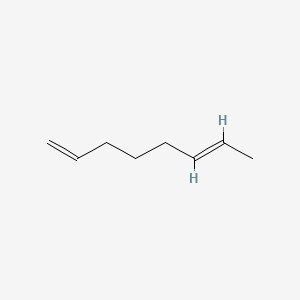

Structure

3D Structure

Properties

IUPAC Name |

(6E)-octa-1,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-4,6H,1,5,7-8H2,2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUCIROUEDJQIB-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3710-41-6 | |

| Record name | 1,6-Octadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6E)-octa-1,6-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of 1,6-Octadiene

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,6-octadiene, a versatile C8 hydrocarbon containing two terminal double bonds. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. It consolidates essential data on its physical characteristics, spectroscopic signatures, synthesis methodologies, chemical reactivity, and safety profile. The information is presented in a structured format, including detailed tables for quantitative data and a visualization of a key reaction pathway, to serve as a practical resource for laboratory and research applications.

Core Chemical and Physical Properties

This compound is a flammable, colorless liquid with a hydrocarbon-like odor. Its non-polar nature dictates its solubility and reactivity. The presence of two terminal alkene functional groups makes it a valuable precursor in various chemical syntheses.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ | [1] |

| Molecular Weight | 110.20 g/mol | [2] |

| CAS Number | 3710-41-6 | [2] |

| Boiling Point | 121.8 °C at 760 mmHg | [1] |

| Density | 0.738 g/cm³ | [1] |

| Melting Point | Not available | |

| Vapor Pressure | 17.2 mmHg at 25 °C | [1] |

| Flash Point | 14.3 °C | [1] |

| Solubility | Practically insoluble in water. Soluble in ethanol, ether, and chloroform. | [3] |

| LogP | 2.91880 | [1] |

Spectroscopic Data

The spectroscopic profile of this compound is crucial for its identification and for monitoring its reactions.

¹H and ¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks for its functional groups. A notable absorption band is observed around 1640 cm⁻¹, which is indicative of the C=C stretching vibration of the alkene groups.[4]

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M+) at m/z = 110, corresponding to its molecular weight.

Synthesis and Experimental Protocols

The primary industrial synthesis of this compound involves the dimerization of 1,3-butadiene.

Experimental Protocol: Dimerization of Butadiene

A common method for the synthesis of this compound is the palladium-catalyzed dimerization of butadiene in the presence of a hydrogen donor like formic acid.

Materials:

-

1,3-Butadiene

-

Palladium catalyst (e.g., a palladium salt with a tertiary phosphine ligand)

-

Formic acid

-

A suitable base

-

Organic solvent (optional)

Procedure:

-

In a reaction vessel, the palladium catalyst, tertiary phosphine, and solvent (if used) are combined.

-

1,3-Butadiene is introduced into the reaction mixture.

-

Formic acid and a base are added to the mixture.

-

The reaction is typically carried out under controlled temperature and pressure.

-

Upon completion, the product mixture is worked up to isolate the this compound. This may involve separation from the catalyst and any byproducts, followed by distillation for purification.

It is important to note that this reaction can also produce other isomers, such as 1,7-octadiene.[5]

Chemical Reactivity and Applications

The two terminal double bonds in this compound are the sites of its chemical reactivity, making it a useful building block in organic synthesis.

Intramolecular Alder-Ene Reaction

1,6-dienes, such as this compound, can undergo intramolecular Alder-ene reactions to form five-membered rings. This reaction is thermally or Lewis acid-catalyzed and proceeds with a high degree of stereoselectivity.[6]

Metathesis Reactions

Derivatives of this compound are excellent substrates for ring-closing metathesis (RCM) to synthesize various cyclic compounds. This reaction is typically catalyzed by ruthenium-based catalysts.

Cycloaddition Reactions

The double bonds of this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile.

Hydroboration-Oxidation

The terminal alkenes of this compound can be converted to primary alcohols via hydroboration-oxidation. This two-step reaction proceeds with anti-Markovnikov regioselectivity and syn-stereoselectivity.

Epoxidation

The double bonds can be epoxidized using peroxy acids to form the corresponding diepoxide.

Below is a diagram illustrating the hydroboration-oxidation of one of the terminal double bonds in this compound.

Caption: Hydroboration-oxidation of this compound.

Safety and Toxicological Information

This compound is a highly flammable liquid and vapor. It should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | GHS02 | Danger | H225: Highly flammable liquid and vapor |

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound CAS#: 3710-41-6 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 3,7-dimethyl-1,6-octadiene [stenutz.eu]

- 6. (6E)-octa-1,6-diene | C8H14 | CID 5362817 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of 1,6-Octadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for 1,6-octadiene (CAS No: 3710-41-6), a versatile diene used as a monomer and synthetic intermediate in various chemical industries. This document details common synthetic routes, including catalytic dimerization and coupling reactions, and outlines standard purification and characterization techniques.

Synthesis of this compound

The synthesis of this compound has evolved, with modern methods focusing on atom economy and catalytic efficiency. The most prominent strategies involve the catalytic dimerization of C4 feedstocks like 1,3-butadiene or the isomerization of naturally derived terpenes.

Key Synthetic Methodologies

1.1.1 Catalytic Dimerization of 1,3-Butadiene A significant and atom-economical method for producing 1,6- and 1,7-octadienes involves the catalytic dimerization of 1,3-butadiene. This approach utilizes transition metal catalysts, often based on nickel or palladium complexes, to control the regioselectivity of the C-C bond formation. The choice of catalyst and ligands is crucial in directing the reaction towards the desired linear octadiene isomer and minimizing the formation of cyclic byproducts.

1.1.2 Isomerization of β-Myrcene this compound can be synthesized via the isomerization of β-myrcene, a naturally occurring terpene. This process typically requires a suitable catalyst to facilitate the double bond migration.

1.1.3 Nickel-Catalyzed Four-Component Coupling A more complex approach involves a nickel-catalyzed four-component coupling reaction. This method utilizes an aryl Grignard reagent (ArMgBr), an organofluorine compound, and two equivalents of 1,3-butadiene to generate functionalized octadiene derivatives. The yield and selectivity of this reaction are highly dependent on the steric and electronic properties of the Grignard reagent.

Summary of Synthesis Data

The following table summarizes quantitative data for selected synthetic methods. Yields are highly dependent on specific catalysts, ligands, and reaction conditions.

| Method | Starting Materials | Catalyst/Reagents | Reported Yield (%) | Key Byproducts/Isomers |

| Four-Component Coupling | n-OctF, Aryl Grignard, 1,3-Butadiene | Nickel Catalyst | 45 - 85% (GC Yield) | Cross-coupling products |

| Palladium-Catalyzed Reaction | Benzene, [(1-ethenyl-5-hexen-1-yl)oxy]- | tris(dibenzylideneacetone)dipalladium, tributylphosphine, ammonium formate | 1% | 1,7-octadiene (99%) |

Table 1: Summary of quantitative data for this compound synthesis methods. Yields are based on gas chromatography (GC) analysis as reported in the cited literature.

Generalized Experimental Protocol: Catalytic Dimerization of 1,3-Butadiene

This protocol provides a general methodology for the synthesis of this compound via the catalytic dimerization of 1,3-butadiene. Specific catalyst systems (e.g., nickel or palladium-based) will require optimization of parameters.

-

Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, temperature probe, pressure gauge, and inlet/outlet valves is rendered inert by purging with dry nitrogen or argon.

-

Catalyst Preparation: The catalyst precursor and any co-catalysts or ligands are dissolved or suspended in an appropriate anhydrous solvent (e.g., toluene, THF) inside the reactor under an inert atmosphere.

-

Reactant Charging: A known quantity of 1,3-butadiene, typically condensed as a liquid at low temperature, is transferred into the pre-cooled reactor.

-

Reaction Execution: The reactor is sealed and heated to the desired temperature (e.g., 50-100 °C). The reaction progress is monitored by observing the pressure drop and/or by taking aliquots for analysis (e.g., GC).

-

Reaction Quench: Upon completion, the reactor is cooled to room temperature. The excess pressure is carefully vented, and the reaction is quenched by the addition of a suitable agent (e.g., a dilute acid or base solution) to deactivate the catalyst.

-

Work-up: The organic phase is separated, washed with water and/or brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product contains a mixture of octadiene isomers and potentially some oligomers.

Purification of this compound

The primary challenge in purification is the separation of this compound from its structural isomers (e.g., 1,7-octadiene) and other byproducts formed during synthesis.

Primary Purification Method: Fractional Distillation

Fractional distillation is the most common method for purifying this compound on a laboratory and industrial scale. This technique separates compounds based on differences in their boiling points. To prevent oxidation of the diene at elevated temperatures, the distillation should be performed under an inert atmosphere (e.g., nitrogen or argon).

Physical Properties for Purification

| Property | Value |

| CAS Number | 3710-41-6 |

| Molecular Formula | C₈H₁₄ |

| Molecular Weight | 110.20 g/mol |

| Boiling Point | ~122-124 °C |

Table 2: Key physical properties of this compound relevant to its purification.

Generalized Experimental Protocol: Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

-

Inert Atmosphere: The system is flushed with an inert gas (nitrogen or argon) to prevent oxidation.

-

Charging the Flask: The crude this compound is charged into the distillation flask along with boiling chips or a magnetic stir bar.

-

Heating: The flask is gently heated using a heating mantle. The temperature is gradually increased until the mixture begins to boil.

-

Fraction Collection: The vapor rises through the fractionating column, and fractions are collected based on the temperature at the distillation head. Lower boiling point impurities will distill first. The fraction corresponding to the boiling point of this compound (~122-124 °C) is collected in a separate, pre-weighed receiving flask.

-

Analysis: The purity of the collected fractions should be verified by analytical methods such as GC-MS or NMR spectroscopy.

Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for separating this compound from its isomers and quantifying its purity. The mass spectrum provides fragmentation patterns that confirm the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the exact structure of the molecule, confirming the positions of the double bonds and the connectivity of the carbon skeleton.

Analytical Data Summary

| Analytical Method | Key Data Points |

| Mass Spectrometry (EI) | Key mass fragments (m/z): 110 (M⁺), 68, 55, 41 |

| ¹³C NMR | Spectral data available in public databases |

| ¹H NMR | Spectral data available in public databases |

Table 3: Summary of key analytical data for the characterization of this compound.

Conclusion

The synthesis of this compound is predominantly achieved through the catalytic dimerization of 1,3-butadiene, offering an efficient route from readily available petrochemical feedstocks. Purification is reliably accomplished via fractional distillation under an inert atmosphere. Proper analytical characterization using GC-MS and NMR is essential to confirm the purity and isomeric integrity of the final product. The methodologies described herein provide a robust foundation for researchers and professionals working with this important diene.

Spectroscopic Characterization of 1,6-Octadiene: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 1,6-octadiene, a key building block in organic synthesis. The following sections detail the mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization.

Mass Spectrometry

Mass spectrometry of this compound reveals a distinct fragmentation pattern that is characteristic of an unsaturated hydrocarbon. The electron ionization (EI) mass spectrum of (E)-1,6-octadiene shows a molecular ion peak and several key fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 110 | 5 | [M]⁺ (Molecular Ion) |

| 95 | 15 | [M - CH₃]⁺ |

| 81 | 30 | [M - C₂H₅]⁺ |

| 67 | 100 | [C₅H₇]⁺ (Base Peak) |

| 54 | 55 | [C₄H₆]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

| 27 | 40 | [C₂H₃]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of this compound is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Sample Preparation : A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is prepared.

-

Injection : A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Chromatographic Separation : The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column (e.g., a nonpolar column like DB-5). The column temperature is programmed to ramp up, allowing for the separation of this compound from any impurities.

-

Ionization : As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands that confirm the presence of its alkene functional groups and aliphatic backbone. The C=C double bond stretching vibration is observed around 1640 cm⁻¹.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3077 | Medium | =C-H stretch (sp² C-H) |

| 2925 | Strong | -C-H stretch (sp³ C-H) |

| 1642 | Medium | C=C stretch |

| 1458 | Medium | -CH₂- bend |

| 993 | Strong | =C-H bend (out-of-plane) |

| 911 | Strong | =CH₂ bend (out-of-plane) |

Experimental Protocol: Neat Liquid IR Spectroscopy

The IR spectrum of liquid this compound can be readily obtained as a neat sample.

-

Sample Preparation : A single drop of pure this compound is placed directly onto the surface of a salt plate (e.g., NaCl or KBr).

-

Assembly : A second salt plate is carefully placed on top of the first, creating a thin liquid film of the sample between the two plates.

-

Data Acquisition : The "sandwich" of salt plates is placed in the sample holder of an FTIR spectrometer.

-

Background Scan : A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and water vapor.

-

Sample Scan : The IR spectrum of the this compound sample is then recorded. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the compound.

-

Cleaning : After analysis, the salt plates are cleaned with a dry solvent (e.g., anhydrous acetone or dichloromethane) and stored in a desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.80 | ddt | 2H | H-2, H-7 |

| 4.98 | m | 4H | H-1, H-8 |

| 2.05 | m | 4H | H-3, H-6 |

| 1.40 | m | 4H | H-4, H-5 |

¹³C NMR Spectroscopy

The following table presents approximate chemical shifts for the carbon atoms in this compound.

| Carbon Type | Signal Assignment | Approximate Chemical Shift (δ, ppm) |

| =CH₂ | C-1, C-8 | ~114.2 |

| =CH- | C-2, C-7 | ~138.8 |

| -CH₂- | C-3, C-6 | ~33.5 |

| -CH₂- | C-4, C-5 | ~28.8 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup : The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition : A standard one-dimensional proton NMR experiment is performed. This typically involves a short radiofrequency pulse followed by the acquisition of the free induction decay (FID).

-

¹³C NMR Acquisition : A one-dimensional carbon-13 NMR experiment is then conducted. Due to the low natural abundance of ¹³C, a larger number of scans are typically required to obtain a good signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.

-

Data Processing : The acquired FIDs for both ¹H and ¹³C experiments are Fourier transformed to generate the respective NMR spectra. The spectra are then phased, baseline corrected, and referenced (typically to the residual solvent peak or TMS at 0 ppm).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 1,6-Octadiene: Structural Isomers and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,6-octadiene, focusing on its structural isomers and stereochemical properties. This document is intended to serve as a valuable resource for professionals in research, science, and drug development, offering detailed information on the molecule's structure, properties, synthesis, and reactivity.

Introduction to this compound

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₄. It belongs to the diene class of organic compounds, characterized by the presence of two carbon-carbon double bonds. The strategic placement of these double bonds at the 1 and 6 positions makes this compound a versatile building block in organic synthesis, particularly in polymerization and cyclization reactions. Its isomers and derivatives are of significant interest in materials science and the synthesis of complex organic molecules.

Structural Isomers of Octadiene

Hydrocarbons with the same molecular formula but different structural arrangements are known as structural isomers.[1] The C₈H₁₄ formula encompasses a variety of acyclic diene isomers, distinguished by the position of their double bonds and the branching of the carbon chain. A selection of prominent structural isomers of octadiene is presented below.

Table 1: Physicochemical Properties of Selected Octadiene Isomers

| IUPAC Name | Condensed Structural Formula | Boiling Point (°C) | Density (g/cm³) |

| This compound | CH₂=CH(CH₂)₃CH=CHCH₃ | 121.8 | 0.738[2] |

| 1,7-Octadiene | CH₂=CH(CH₂)₄CH=CH₂ | 114-121 | 0.746[2] |

| (3E,5E)-3,5-Octadiene | CH₃CH₂CH=CHCH=CHCH₂CH₃ | 124-125 | Not available |

| (3Z,5Z)-3,5-Octadiene | CH₃CH₂CH=CHCH=CHCH₂CH₃ | Not available | Not available |

| cis-2,cis-6-Octadiene | CH₃CH=CH(CH₂)₂CH=CHCH₃ | Not available | Not available |

Stereochemistry of this compound

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.

E/Z Isomerism

The presence of a double bond at the 6-position in this compound allows for the existence of geometric isomers, specifically E/Z isomers (an alternative to cis-trans notation). This isomerism arises from the restricted rotation around the carbon-carbon double bond.

-

(E)-1,6-octadiene: The higher priority groups on each carbon of the double bond are on opposite sides.

-

(Z)-1,6-octadiene: The higher priority groups on each carbon of the double bond are on the same side.

The priority of the groups is determined by the Cahn-Ingold-Prelog priority rules.

Chirality

Chirality is a geometric property of some molecules that results in them being non-superimposable on their mirror image. A common source of chirality in organic molecules is the presence of a chiral center, which is a carbon atom bonded to four different groups.

Unsubstituted this compound itself does not possess a chiral center and is therefore an achiral molecule. However, the introduction of substituents along the carbon chain can create chiral centers, leading to the possibility of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The total number of possible stereoisomers for a molecule with 'n' chiral centers can be estimated by the 2ⁿ rule.

Experimental Protocols

Synthesis of this compound via Dimerization of 1,3-Butadiene

A common method for the synthesis of this compound is the palladium-catalyzed dimerization of 1,3-butadiene. The following is a representative experimental protocol.

Materials:

-

1,3-Butadiene

-

Palladium(II) acetylacetonate [Pd(acac)₂]

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Formic acid (HCOOH)

-

Anhydrous toluene (solvent)

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

A reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is charged with anhydrous toluene, palladium(II) acetylacetonate, and triphenylphosphine.

-

The mixture is stirred under a nitrogen atmosphere until the catalyst components are fully dissolved.

-

Triethylamine and formic acid are then added to the reaction mixture.

-

The vessel is cooled in an appropriate bath (e.g., dry ice/acetone) and a measured amount of liquefied 1,3-butadiene is condensed into the vessel.

-

The reaction mixture is allowed to warm to room temperature and then heated to a specified temperature (e.g., 60-80 °C) for several hours.

-

The progress of the reaction is monitored by gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by fractional distillation to yield this compound.

Note: This is a generalized protocol. Specific reaction conditions, such as catalyst loading, reagent ratios, temperature, and reaction time, should be optimized for desired yield and selectivity.

Reactions and Mechanisms

Intramolecular Alder-Ene Reaction

1,6-dienes, such as this compound, can undergo an intramolecular Alder-ene reaction, which is a thermally-induced pericyclic reaction.[3] This reaction involves the formation of a new carbon-carbon sigma bond, the migration of a double bond, and the transfer of an allylic hydrogen atom, resulting in the formation of a five-membered ring.[4]

The logical flow of this reaction is depicted in the following diagram:

References

Thermodynamic and Kinetic Insights into the Reactivity of 1,6-Octadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic and kinetic data for reactions involving 1,6-octadiene. A versatile C8 hydrocarbon, this compound serves as a valuable substrate in a variety of chemical transformations, including pyrolysis, ring-closing metathesis (RCM), and intramolecular Alder-ene reactions. Understanding the energetic and rate-determining factors of these reactions is crucial for optimizing reaction conditions, predicting product distributions, and designing novel synthetic pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core reaction mechanisms.

Thermodynamic and Kinetic Data

The following tables summarize the available quantitative data for reactions of this compound. It is important to note that while general principles and data for similar dienes are available, specific experimental thermodynamic and kinetic parameters for many reactions of this compound remain areas for further investigation.

Table 1: Thermodynamic Data for this compound Reactions

| Reaction Type | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) | Comments |

| Intramolecular Alder-ene Reaction | Not available | Not available | Not available | Computational studies suggest the cis-cyclization product is favored for unactivated 1,6-dienes due to lower strain energy in the transition state.[1] |

| Ring-Closing Metathesis | Not available | Not available | Not available | The reaction is generally considered to be thermodynamically driven by the entropically favorable release of volatile ethylene gas. |

| Pyrolysis | Not available | Not available | Not available | The pyrolysis of dienes involves complex radical chain mechanisms, and specific thermodynamic data for the overall process for this compound is not readily available in the literature. |

Table 2: Kinetic Data for this compound Reactions

| Reaction Type | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) | Rate Law | Comments |

| Gas-Phase Reaction with OH Radical | Not available for this compound | Not available for this compound | Not available | For the similar isolated diene 1,4-hexadiene, the Arrhenius expression is k = (9.82 ± 5.10) x 10⁻¹² exp[(666 ± 123)/T] cm³/molecule·s.[2] |

| Ring-Closing Metathesis | Not available | Not available | Not available | The rate is dependent on the specific Grubbs catalyst generation and reaction conditions. |

| Intramolecular Alder-ene Reaction | Not available | Not available | Not available | The pyrolysis of 7-methyl-1,6-octadiene at 457 °C exclusively yields the cis-cyclopentene product, indicating a kinetically controlled process.[3] |

| Pyrolysis | Not available | Not available | Not available | The pyrolysis of the similar 1-hexene was found to be a first-order reaction with an apparent activation energy of 188.7 ± 1.0 kJ/mol. |

Experimental Protocols

Detailed experimental protocols for determining the thermodynamic and kinetic parameters of this compound reactions are not extensively reported in single, comprehensive sources. However, general methodologies can be inferred from studies on similar compounds and reaction types.

Gas-Phase Kinetic Studies

The kinetics of gas-phase reactions, such as pyrolysis or reactions with atmospheric radicals, are often studied using atmospheric simulation chambers or flow tube reactors.

Experimental Setup:

-

Reaction Chamber: A controlled environment, such as a Teflon bag or a quartz flow tube, is used to contain the gaseous reactants.

-

Reactant Introduction: this compound and other reactants (e.g., an OH radical precursor like H₂O₂) are introduced into the chamber at known concentrations.

-

Initiation: For photochemical reactions, UV lamps are used to initiate the reaction (e.g., photolysis of H₂O₂ to generate OH radicals). For pyrolysis, the flow tube is heated to the desired temperature.

-

Monitoring: The concentrations of reactants and products over time are monitored using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Proton Transfer Reaction Mass Spectrometry (PTR-MS).

Data Analysis: By plotting the concentration of this compound as a function of time, the rate of reaction can be determined. For a reaction with a co-reactant, the relative rate method is often employed, where the decay of this compound is compared to that of a reference compound with a known rate constant.[2][4]

Solution-Phase Kinetic and Thermodynamic Studies

Reactions like ring-closing metathesis and the intramolecular Alder-ene reaction are typically studied in the solution phase.

Experimental Setup:

-

Reactor: A standard glass reactor equipped with a stirrer, temperature control (e.g., an oil bath), and a condenser is commonly used.

-

Inert Atmosphere: Reactions involving organometallic catalysts, such as Grubbs catalysts for RCM, are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

-

Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.

-

Analysis: The composition of the samples is analyzed by methods such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC) to determine the concentrations of reactants and products.

Data Analysis:

-

Kinetics: The rate law, rate constant, and activation parameters (Ea, Arrhenius pre-exponential factor) can be determined by analyzing the change in concentration of reactants or products over time at different temperatures.

-

Thermodynamics: Reaction calorimetry can be used to measure the heat of reaction (ΔH). The Gibbs free energy of reaction (ΔG) can be determined from the equilibrium constant, which is measured by analyzing the composition of the reaction mixture at equilibrium. The entropy of reaction (ΔS) can then be calculated using the Gibbs-Helmholtz equation.

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key reaction pathways for the pyrolysis, ring-closing metathesis, and intramolecular Alder-ene reaction of this compound.

Caption: Generalized mechanism for the pyrolysis of this compound.

Caption: Catalytic cycle for the Ring-Closing Metathesis of this compound.

Caption: Intramolecular Alder-ene reaction of this compound.

References

- 1. This compound | 3710-41-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic and reactivity of gas-phase reaction of acyclic dienes with hydroxyl radical in the 273–318 K temperature range - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Health and Safety Handling of 1,6-Octadiene

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive health and safety protocols for the handling of 1,6-octadiene. Designed for laboratory and drug development professionals, this document outlines the toxicological profile, physical and chemical hazards, and detailed procedures for safe handling, emergency response, and risk assessment. The information is presented to ensure the safety of personnel and the integrity of research activities involving this compound.

Hazard Identification and Toxicological Profile

This compound is a flammable liquid that can cause skin and eye irritation. While specific toxicological data for this compound is limited, data from structurally similar compounds, such as other octadiene isomers and myrcene (7-methyl-3-methylene-1,6-octadiene), provide valuable insights into its potential hazards.

Acute Toxicity

Based on data for related compounds, this compound is expected to have low acute oral and dermal toxicity. However, it may pose an aspiration hazard if swallowed, which can be fatal.

Table 1: Acute Toxicity Data for this compound and Related Compounds

| Compound | Test | Route | Species | Result |

| Myrcene | Acute Toxicity (OECD 401) | Oral | Rat | LD50 >5000 mg/kg bw[1] |

| Myrcene | Acute Toxicity (OECD 402) | Dermal | Rat | LD50 >5000 mg/kg bw[1] |

| 1,6-Octadien-3-ol, 3,7-dimethyl- | Acute Toxicity | Oral | Rat | LD50 = 4250 mg/kg bw[2] |

| 1,6-Octadien-3-ol, 3,7-dimethyl- | Acute Toxicity | Dermal | Rabbit | LD50 >5000 mg/kg bw[2] |

Irritation and Sensitization

This compound is likely to be a skin and eye irritant. Prolonged or repeated skin contact may lead to dermatitis. There is insufficient data to conclude on its potential as a skin sensitizer.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no data available to indicate that this compound is carcinogenic, mutagenic, or a reproductive toxin. A bacterial reverse mutation assay (Ames test) conducted on myrcene was negative, suggesting no mutagenic potential.[1]

Physical and Chemical Hazards

This compound is a highly flammable liquid and vapor. Its vapors can form explosive mixtures with air.

Table 2: Physicochemical and Flammability Data for Octadiene Isomers

| Property | 1,7-Octadiene | (6E)-octa-1,6-diene |

| CAS Number | 3710-30-3 | 3710-41-6 |

| Molecular Formula | C8H14 | C8H14 |

| Molecular Weight | 110.2 g/mol [3] | 110.20 g/mol [4] |

| Boiling Point | 114 - 121 °C[5][6] | Not available |

| Melting Point | -70 °C[3][6] | Not available |

| Flash Point | 9 °C[3][6] | Not available |

| Auto-ignition Temperature | 230 °C[3] | Not available |

| Lower Explosion Limit (LEL) | 0.5 %(V)[5] | Not available |

| Upper Explosion Limit (UEL) | 8.8 %(V)[5] | Not available |

| Density | 0.746 g/cm3 at 25 °C[5] | Not available |

| Vapor Pressure | Not available | Not available |

| Water Solubility | Insoluble[3] | Not available |

Experimental Protocols

The following are detailed methodologies for key toxicological and safety experiments relevant to the assessment of this compound.

OECD Guideline 401: Acute Oral Toxicity

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

-

Test Animals: Healthy, young adult rodents (typically rats), fasted before administration.[6]

-

Procedure: The test substance is administered in a single dose by gavage.[6] If a single dose is not feasible, it can be given in smaller fractions over a period not exceeding 24 hours.[6]

-

Dose Levels: Several groups of animals are used, with each group receiving a different dose level.

-

Observations: Animals are observed for mortality, body weight changes, and clinical signs of toxicity such as tremors, convulsions, salivation, diarrhea, lethargy, and coma for up to 14 days.[6] The time of death is recorded as precisely as possible.[6]

-

Endpoint: The LD50 (the dose causing death in 50% of the treated animals) is determined. A full necropsy of all animals is performed.[6]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of each animal.[7] The other eye serves as an untreated control.[7]

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of irritation, including redness, swelling, and discharge.[4][7] The severity of lesions and their reversibility are scored.[4]

-

Endpoint: The test determines if a substance is an eye irritant or corrosive based on the severity and persistence of the observed effects.

OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay is used to assess the mutagenic potential of a chemical.

-

Test System: Amino-acid requiring strains of Salmonella typhimurium and Escherichia coli are used.[1][9][10]

-

Procedure: Bacterial cultures are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).[9][11] There are two primary methods: the plate incorporation method and the pre-incubation method.[9]

-

Observations: After incubation for 2-3 days at 37°C, the number of revertant colonies (bacteria that have mutated back to being able to synthesize the essential amino acid) is counted.[9]

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.[10]

Flash Point Determination (ASTM D93)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.

-

Apparatus: A Pensky-Martens closed-cup tester is used.[12]

-

Procedure: The liquid sample is heated at a slow, constant rate while being stirred.[12] An ignition source is applied at specified temperature intervals.[12]

-

Endpoint: The flash point is the temperature at which a flash is observed when the ignition source is applied.[12]

Explosive Limits Determination (ASTM E681)

This method determines the lower and upper concentration limits of a flammable substance in air that can propagate a flame.

-

Apparatus: A closed test vessel, typically a glass flask, equipped with an ignition source.

-

Procedure:

-

Lower Explosive Limit (LEL): A known concentration of the substance is introduced into the test vessel. The concentration is incrementally increased until a flame propagates away from the ignition source upon ignition.[13]

-

Upper Explosive Limit (UEL): Starting from a concentration above the theoretical UEL, the concentration is incrementally decreased until flame propagation is observed upon ignition.[13]

-

-

Endpoint: The LEL and UEL are the minimum and maximum concentrations, respectively, at which flame propagation occurs.[3][14]

Safe Handling and Storage

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[3][15]

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood.[15] If inhalation risk is high, use a NIOSH-approved respirator.

Handling Procedures

-

Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[15]

-

Avoid contact with skin, eyes, and clothing.[15]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6][16] No smoking.[16]

-

Use non-sparking tools and explosion-proof equipment.[6][8][15]

-

Ground/bond container and receiving equipment to prevent static discharge.[5][6]

-

Wash hands thoroughly after handling.

Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][15][16]

-

Store away from incompatible materials, such as oxidizing agents.[3]

-

Store in a flammable liquids storage cabinet.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8][15]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][8][15]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][8][15]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Containers may explode when heated.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][8][15]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[8][15] Remove all sources of ignition.[8][15] Avoid breathing vapors, mist, or gas.[8][15] Ensure adequate ventilation.[8][15] Wear appropriate PPE.[8][15]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][8][15]

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[3] Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[8][15]

Risk Assessment and Control

A thorough risk assessment should be conducted before working with this compound. This involves identifying hazards, evaluating risks, and implementing control measures.

Risk Assessment Workflow

Caption: Risk assessment workflow for handling this compound.

General Handling Workflow

Caption: General workflow for safely handling this compound.

Spill Response Procedure

Caption: Emergency response procedure for a this compound spill.

References

- 1. nib.si [nib.si]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. calnesis.com [calnesis.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. The bacterial reverse mutation test | RE-Place [re-place.be]

- 11. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Flammability Limits (LFL/UFL) - Prime Process Safety Center [primeprocesssafety.com]

- 14. chrysalisscientific.com [chrysalisscientific.com]

- 15. enamine.net [enamine.net]

- 16. scispace.com [scispace.com]

The Solubility Profile of 1,6-Octadiene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 1,6-octadiene, a nonpolar hydrocarbon, in a range of common organic solvents. This information is critical for professionals in research and development who utilize this compound as a monomer, an organic synthesis intermediate, or in other applications where solvent selection is paramount. This document summarizes known solubility data, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Principles of Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like."[1] This means that nonpolar solutes, such as this compound, will exhibit higher solubility in nonpolar solvents due to similar intermolecular van der Waals forces. Conversely, they will have limited solubility in polar solvents where stronger dipole-dipole interactions or hydrogen bonding dominate. The hydrocarbon structure of this compound (C8H14) dictates its nonpolar nature.

Quantitative Solubility Data

| Solvent Classification | Common Solvents | Expected Solubility of this compound |

| Nonpolar Solvents | Hexane, Heptane, Cyclohexane, Toluene, Benzene, Carbon Tetrachloride, Diethyl Ether | Miscible |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble |

| Polar Protic Solvents | Water, Methanol, Ethanol, Isopropanol, Acetic Acid | Insoluble |

Note: "Miscible" indicates that the substances will mix in all proportions to form a homogeneous solution. The solubility in polar aprotic solvents can vary depending on the specific solvent's polarity.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, experimental determination is necessary. The following are detailed methodologies for both qualitative and quantitative assessment of solubility.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, ethanol, acetone)

-

Small test tubes (13x100 mm)

-

Graduated pipettes or micropipettes

-

Vortex mixer

Procedure:

-

Add 1 mL of the selected solvent to a clean, dry test tube.

-

Using a micropipette, add 0.1 mL of this compound to the test tube.

-

Vortex the mixture vigorously for 30 seconds.

-

Allow the mixture to stand for at least 1 minute and observe.

-

Observation:

-

Soluble/Miscible: A single, clear, homogeneous phase is observed.

-

Partially Soluble: The mixture appears cloudy or forms a fine emulsion that does not separate quickly.

-

Insoluble/Immiscible: Two distinct layers are visible, or droplets of this compound are clearly suspended in the solvent.

-

-

Repeat the procedure for each solvent to be tested.

Quantitative Solubility Determination (Gravimetric Method)

This method determines the concentration of a saturated solution of the solute in the solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or small flasks with screw caps

-

Constant temperature bath (e.g., water bath or incubator)

-

Analytical balance

-

Syringe filters (0.2 µm, solvent-compatible)

-

Glass syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a scintillation vial. An excess is ensured when a separate phase of the solute remains after equilibration.

-

Seal the vial tightly and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with intermittent shaking or stirring to ensure saturation.

-

After equilibration, allow the mixture to settle, ensuring any undissolved this compound forms a distinct layer or settles at the bottom.

-

Carefully draw a known volume of the supernatant (the saturated solution) into a glass syringe, avoiding any of the undissolved solute.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporation dish. Record the exact volume or mass of the solution transferred.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound to avoid loss of the solute. A vacuum oven at a lower temperature is preferable.

-

Once all the solvent has evaporated, cool the dish in a desiccator and weigh it on an analytical balance.

-

The mass of the dissolved this compound is the final mass of the dish minus its initial mass.

-

Calculate the solubility in terms of g/L, mg/mL, or other appropriate units.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for determining the solubility of a liquid organic compound like this compound.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 1,6-Octadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving 1,6-octadiene and its derivatives. The focus is on providing actionable, in-depth information for professionals in research and drug development. The content covers key reactions including Ring-Closing Metathesis, Ruthenium-Catalyzed Cycloisomerization, and Thioacid-Mediated Radical Cyclization. Each section includes a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Ring-Closing Olefin Metathesis (RCM) of 1,6-Dienes

Ring-Closing Metathesis (RCM) is a powerful and widely utilized variation of olefin metathesis for the synthesis of unsaturated rings. This intramolecular reaction of a diene, such as this compound, is catalyzed by metal-alkylidene complexes, most notably those based on ruthenium, developed by Grubbs, and molybdenum, developed by Schrock. The reaction proceeds through a metallacyclobutane intermediate and is often driven by the formation of a volatile byproduct, such as ethylene, making it an atom-economical process favored in green chemistry.[1]

Core Principles and Mechanism

The generally accepted mechanism for olefin metathesis, proposed by Yves Chauvin, involves a series of [2+2] cycloadditions and cycloreversions.[2] The catalytic cycle is initiated by the reaction of the metal-alkylidene catalyst with one of the terminal alkenes of the 1,6-diene. This forms a new metal-alkylidene and a volatile alkene. The newly formed metal-alkylidene then undergoes an intramolecular [2+2] cycloaddition with the second alkene in the diene chain to form a metallacyclobutane intermediate. A subsequent retro [2+2] cycloaddition (cycloelimination) releases the cyclic alkene product and regenerates a metal-alkylidene species that continues the catalytic cycle.[3] For terminal dienes like this compound, the release of ethylene gas drives the reaction to completion.[3]

Data Presentation: RCM of Substituted 1,6-Dienes

The efficiency of RCM is influenced by the catalyst, solvent, temperature, and the substitution pattern on the diene. The following table summarizes the yields for the RCM of various diallylic compounds using a second-generation Grubbs catalyst.

| Entry | Diene Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Diethyl diallylmalonate | Grubbs II (5) | CH₂Cl₂ | 1 | >95 | [4](--INVALID-LINK--) |

| 2 | N,N-Diallyl-p-toluenesulfonamide | Grubbs II (5) | CH₂Cl₂ | 1 | 98 | [5](--INVALID-LINK--) |

| 3 | Diallyl ether | Grubbs II (5) | CH₂Cl₂ | 1 | 93 | [5](--INVALID-LINK--) |

| 4 | 9,9-Diallylfluorene | Grubbs II (1) | CH₂Cl₂ | 24 | 95 | [6] |

| 5 | L-Valine methyl ester derivative | Grubbs II (1) | CH₂Cl₂ | 24 | 85 | [6] |

Experimental Protocol: RCM of Diethyl Diallylmalonate

This protocol is adapted from a standard procedure for the RCM of diethyl diallylmalonate using a second-generation Grubbs catalyst.

Materials:

-

Diethyl diallylmalonate (1.00 g, 4.16 mmol)

-

Grubbs Catalyst®, 2nd Generation (176 mg, 0.208 mmol, 5 mol%)

-

Dichloromethane (CH₂Cl₂), anhydrous (400 mL)

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add diethyl diallylmalonate.

-

Add anhydrous dichloromethane to dissolve the substrate.

-

Add the second-generation Grubbs catalyst to the solution.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of ethyl vinyl ether (2 mL).

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired cyclopentene derivative.

Ruthenium-Catalyzed Cycloisomerization of 1,6-Dienes

Ruthenium(II) complexes are effective catalysts for the isomer-selective cyclization of 1,6-dienes, yielding exo-methylenecyclopentanes with high purity.[6] This transformation is distinct from olefin metathesis as it does not involve the breaking and reforming of carbon-carbon double bonds in the same manner. The reaction is highly dependent on the solvent, with alcoholic solvents like isopropanol being particularly effective.[6]

Core Principles and Mechanism

The proposed mechanism for this cycloisomerization involves a novel ruthenacyclopentane(hydrido) intermediate.[6] This pathway is favored over traditional hydrometalation/carbometalation/β-hydride elimination mechanisms and better explains the observed regioselectivity. The catalytic cycle is thought to involve the oxidative addition of the diene to the Ru(II) center to form a Ru(IV) intermediate, which then undergoes reductive elimination to yield the product and regenerate the Ru(II) catalyst. Deuterium-labeling studies have provided support for this proposed mechanism.[6]

References

- 1. Traceless Thioacid-Mediated Radical Cyclization of 1,6-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effects of Olefin Substitution on the Ring-Closing Metathesis of Dienes. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Ruthenium(II)-Catalyzed Isomer-Selective Cyclization of 1,6-Dienes Leading to exo-Methylenecyclopentanes: Unprecedented Cycloisomerization Mechanism Involving Ruthenacyclopentane(hydrido) Intermediate [organic-chemistry.org]

The Expanding Frontier of 1,6-Octadiene: A Technical Guide to Novel Derivatives in Research and Drug Development

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of chemical synthesis and drug discovery, the versatile scaffold of 1,6-octadiene continues to emerge as a foundational element for the development of novel derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of new this compound-based compounds, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction to this compound and Its Derivatives

This compound, a simple, non-conjugated diene, serves as a remarkably adaptable starting material in organic synthesis. Its two terminal double bonds provide reactive sites for a multitude of chemical transformations, including cyclization, polymerization, and functionalization.[1] The strategic modification of the this compound backbone has led to the discovery of a diverse array of derivatives, some of which exhibit promising biological activities. Notable examples of naturally occurring and synthetic derivatives include 8-methoxy-1,6-octadiene, 3,7-dimethyl-1,6-octadien-3-yl acetate, and the well-known fragrance molecule, 7-methyl-3-methylene-1,6-octadiene (β-myrcene).[1] The exploration of these and other novel derivatives is a burgeoning field with implications for materials science, agrochemicals, and, most significantly, pharmaceutical development.

Key Synthetic Methodologies

The synthesis of novel this compound derivatives leverages a range of powerful organic reactions. A cornerstone of this synthetic effort is Ring-Closing Metathesis (RCM) , a catalytic reaction that efficiently constructs cyclic structures from diene precursors. This methodology has proven invaluable for creating carbocyclic and heterocyclic systems with potential therapeutic applications.

Experimental Protocol: Generalized Ring-Closing Metathesis of a Substituted this compound

A typical experimental procedure for the ring-closing metathesis of a functionalized this compound derivative is as follows:

-

Reactant Preparation: A solution of the substituted this compound (1.0 equivalent) is prepared in a degassed, anhydrous solvent such as dichloromethane (DCM) or toluene. The concentration is typically maintained between 0.01 and 0.1 M to favor intramolecular cyclization.

-

Catalyst Addition: A solution of a Grubbs' or Hoveyda-Grubbs' ruthenium catalyst (typically 1-5 mol%) in the same solvent is added to the reactant solution under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 40-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track the consumption of the starting material and the formation of the cyclic product.

-

Work-up and Purification: Upon completion, the reaction is quenched, often by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired cyclized derivative.

This generalized protocol serves as a template, with specific conditions being optimized for each unique substrate.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of a hypothetical novel this compound derivative, "Compound X," via RCM, and its initial biological screening.

| Parameter | Value | Method of Determination |

| Synthesis | ||

| Reaction Yield | 85% | Isolated yield after purification |

| 1H NMR (CDCl3, 400 MHz) | δ 5.80-5.70 (m, 2H), 4.10 (t, J = 5.6 Hz, 2H), 2.30-2.15 (m, 4H), 1.80-1.70 (m, 4H) | Nuclear Magnetic Resonance Spectroscopy |

| 13C NMR (CDCl3, 100 MHz) | δ 130.5, 68.2, 32.1, 28.5 | Nuclear Magnetic Resonance Spectroscopy |

| Mass Spectrometry (ESI+) | m/z 215.12 [M+H]+ | Electrospray Ionization Mass Spectrometry |

| Biological Activity | ||

| IC50 (Cancer Cell Line A) | 15.2 µM | MTT Assay |

| IC50 (Cancer Cell Line B) | 28.7 µM | MTT Assay |

Biological Significance and Signaling Pathways

While the field of bioactive this compound derivatives is still developing, preliminary studies suggest potential applications in oncology and as enzyme inhibitors. The structural diversity achievable through synthetic modifications allows for the tuning of physicochemical properties to optimize interactions with biological targets.

A hypothetical signaling pathway that could be modulated by a novel this compound derivative is depicted below. This diagram illustrates a potential mechanism where the derivative inhibits a key kinase in a cancer-related pathway.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a novel this compound derivative.

Experimental Workflow Visualization

The process from synthesis to biological evaluation of a novel this compound derivative can be visualized as a structured workflow.

Caption: A generalized experimental workflow for the discovery of bioactive this compound derivatives.

Logical Relationships in Derivative Design

The design of novel derivatives often follows a logical progression of structure-activity relationship (SAR) studies.

Caption: Logical relationships in the design and optimization of this compound derivatives.

Conclusion and Future Directions

The exploration of novel this compound derivatives represents a promising avenue for the discovery of new therapeutic agents and advanced materials. The synthetic accessibility and versatility of the this compound scaffold, coupled with powerful synthetic methodologies like RCM, provide a robust platform for generating chemical diversity. Future research will likely focus on the synthesis of more complex and stereochemically defined derivatives, as well as a deeper investigation into their mechanisms of action and potential therapeutic applications. The continued development in this area holds the potential to deliver next-generation molecules for a wide range of scientific and medical challenges.

References

Theoretical and Computational Elucidations of 1,6-Octadiene and Related Dienes: A Technical Guide

Introduction

1,6-Octadiene is a fundamental eight-carbon diolefin that serves as a key substrate in a variety of important chemical transformations, including cyclization and polymerization reactions. Its conformational flexibility and the reactivity of its two terminal double bonds make it a subject of significant interest in both synthetic and mechanistic chemistry. Theoretical and computational studies provide an invaluable lens through which to understand the intricate potential energy surfaces governing its behavior, offering insights into reaction mechanisms, stereoselectivity, and the influence of catalysts and substituents. This technical guide provides an in-depth overview of key computational studies on 1,6-dienes, with a focus on reaction pathways and conformational analysis, tailored for researchers, scientists, and professionals in drug development who leverage such molecules as synthetic building blocks.

Pt(II)-Catalyzed Cycloisomerization of a 1,6-Diene System

A notable area of investigation has been the metal-catalyzed cycloisomerization of 1,6-dienes. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the complex mechanisms of these reactions. One such study focused on the (bis(phosphanylethyl)phosphane)Pt(II)-catalyzed cycloisomerization of 7-methyl-octa-1,6-diene, which transforms the diene into 1-isopropylbicyclo[3.1.0]hexane.[1]

The study revealed that the overall reaction can proceed through two competing pathways: a 5-exo cyclization and a 6-endo cyclization.[1] The cyclopropanation step was identified as the turnover-limiting step for the reaction.[1] Computational analysis provided strong evidence that, contrary to initial expectations, the free energy values for the 5-exo and 6-endo cyclopropanation transition states are very similar.[1]

Quantitative Data

The relative free energies and activation barriers calculated using DFT provide a quantitative understanding of the reaction's progress.

| Reaction Step | Pathway | Activation Barrier (ΔG‡298, kcal/mol) | Relative Free Energy (ΔG298, kcal/mol) |

| 5-exo Cyclization | 5-exo | ~1.6 | - |

| 6-endo Cyclization | 6-endo | ~12.8 | - |

| Cyclopropanation | 5-exo vs. 6-endo | 1.86 (difference) | 0.12 (difference in TS) |

Data extracted from a computational study on 7-methyl-octa-1,6-diene.[1]

Reaction Pathway Visualization

The logical relationship between the key steps in the Pt(II)-catalyzed cycloisomerization can be visualized as follows:

Intramolecular Alder-Ene Reaction of 1,6-Dienes

Another significant reaction of 1,6-dienes is the intramolecular Alder-ene reaction, which provides a powerful method for synthesizing five-membered rings.[2] Computational studies have been performed to understand the diastereoselectivity of this reaction, particularly the preference for cis or trans products. These studies reveal that the stereochemical outcome is highly dependent on the substitution pattern of the diene.[2]

For unactivated 1,6-dienes, the reaction generally proceeds through a pseudo-boat transition state, leading to the cis product. This preference is attributed to lower strain energy and favorable orbital interactions in an early transition structure.[2] Conversely, the introduction of activating groups on the enophile portion of the diene leads to a preference for the trans product via a pseudo-chair transition state.[2] This switch in selectivity is due to increased asynchronicity in the transition state, which enhances stabilizing orbital and electrostatic interactions that favor the trans pathway.[2]

Reaction Pathway Visualization

The competing transition states in the intramolecular Alder-ene reaction of 1,6-dienes can be illustrated with the following workflow:

Computational Methodologies

The insights described above are derived from rigorous computational protocols. Understanding these methods is crucial for evaluating the reliability of the results.

General Computational Workflow

A typical workflow for studying reaction mechanisms and conformational analysis involves several key steps.

Protocols from Cited Studies

-

Pt(II)-Catalyzed Cycloisomerization: The mechanistic study of 7-methyl-octa-1,6-diene employed DFT calculations to explore the potential energy surface. While the specific functional and basis set are not detailed in the abstract, such studies typically use hybrid functionals (like B3LYP) or meta-GGA functionals with a double- or triple-zeta basis set (e.g., 6-31G(d) or def2-TZVP), often including corrections for dispersion and solvent effects.[1]

-

Intramolecular Alder-Ene Reaction: This study utilized the M06-2X functional with the TZ2P level of theory.[2] The M06-2X functional is known for its good performance in describing non-covalent interactions and thermochemistry, making it suitable for studying transition states. The reaction coordinate was further analyzed using the Activation Strain Model (ASM), which deconstructs the activation energy into the strain energy of the distorted reactants and the interaction energy between them.[2]

-

Conformational Analysis: Modern conformational analysis protocols often employ a multi-level approach.[3] A common strategy is to perform an initial, extensive search using a computationally inexpensive method, such as the GFN2-xTB tight-binding quantum chemical method, often within a program like CREST.[4] The low-energy conformers identified are then re-optimized at a higher level of theory, such as DFT, to obtain more accurate geometries and relative energies.[4]

Conclusion

Theoretical and computational studies are indispensable tools for unraveling the complex reactivity of 1,6-dienes. Through the use of DFT and advanced analysis models, researchers can map out detailed reaction pathways, quantify activation barriers, and predict stereochemical outcomes with increasing accuracy. The studies on Pt(II)-catalyzed cycloisomerization and intramolecular Alder-ene reactions exemplify how computation can provide deep mechanistic insights that are challenging to obtain through experimental means alone. As computational methods continue to improve in accuracy and efficiency, their application in understanding and designing novel chemical transformations involving diene systems will undoubtedly expand, providing a critical advantage in fields ranging from catalysis to the synthesis of complex molecules for drug development.

References

- 1. Computational Studies on the Pt(II)-Catalyzed Cycloisomerization of 1,6-dienes into Bicyclopropanes: A Mechanistic Quandary Evaluated by DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing the Suitability of the Multilevel Strategy for the Conformational Analysis of Small Ligands | Computational Biology and Drug Design Group [ub.edu]

- 4. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols: Acyclic Diene Metathesis (ADMET) Polymerization of 1,6-Octadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyclic Diene Metathesis (ADMET) polymerization is a powerful step-growth condensation polymerization technique used to synthesize unsaturated polymers and copolymers. The reaction is driven by the removal of a small volatile alkene, typically ethylene, from the metathesis reaction of α,ω-dienes. This method offers excellent control over polymer architecture and has a high tolerance for various functional groups, making it a versatile tool in materials science and for the synthesis of complex macromolecules relevant to drug development.

This document provides detailed application notes and protocols for the ADMET polymerization of 1,6-octadiene to produce poly(octenylene).

Principle of the Reaction

The ADMET polymerization of this compound proceeds via a metal-catalyzed metathesis reaction. A metal alkylidene catalyst, typically a Grubbs-type ruthenium catalyst, reacts with the terminal double bonds of the diene monomer. Through a series of [2+2] cycloaddition and cycloreversion steps, ethylene gas is liberated, and a new internal double bond is formed, leading to the growth of the polymer chain. The removal of ethylene from the reaction system is crucial to drive the equilibrium towards the formation of a high molecular weight polymer.

Experimental Data

The following table summarizes representative quantitative data for the ADMET polymerization of this compound using a first-generation Grubbs catalyst (G1).

| Parameter | Value |

| Monomer | This compound |

| Catalyst | Grubbs Catalyst®, 1st Generation (G1) |

| Catalyst Loading | 0.1 mol% |

| Reaction Temperature | 50 °C |

| Reaction Time | 24 hours |

| Number Average Molecular Weight (Mn) | 32,000 g/mol |

| Weight Average Molecular Weight (Mw) | 61,000 g/mol |

| Polydispersity Index (PDI) | 1.9 |

Experimental Protocol

This protocol outlines the steps for the bulk ADMET polymerization of this compound.

Materials:

-

This compound (purified by distillation over CaH₂)

-

Grubbs Catalyst®, 1st Generation (G1)

-

Schlenk flask and line

-

High-vacuum pump

-

Magnetic stirrer and hot plate

-

Argon or Nitrogen gas (high purity)

-

Standard glassware for organic synthesis

-

Anhydrous solvents (e.g., dichloromethane, methanol)

Procedure:

-

Monomer Purification: Purify this compound by distillation over calcium hydride (CaH₂) under an inert atmosphere to remove any impurities and water that could deactivate the catalyst.

-

Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with high-purity argon or nitrogen.

-

Monomer and Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the purified this compound to the Schlenk flask. In a separate vial, weigh the appropriate amount of Grubbs Catalyst®, 1st Generation (G1) corresponding to a monomer-to-catalyst molar ratio of 1000:1 (0.1 mol%).

-

Initiation of Polymerization: Dissolve the catalyst in a minimal amount of anhydrous dichloromethane and add it to the stirring monomer.

-

Polymerization Conditions: Heat the reaction mixture to 50 °C under a slow flow of argon or nitrogen for the initial 2 hours to ensure efficient initiation.

-

High Vacuum: After the initial period, connect the Schlenk flask to a high-vacuum line (< 50 mTorr) while maintaining the temperature at 50 °C. The application of high vacuum is critical for the removal of the ethylene byproduct, which drives the polymerization to high molecular weights.

-

Reaction Monitoring: Continue the reaction under high vacuum for 24 hours. The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

-

Termination and Precipitation: After 24 hours, cool the reaction mixture to room temperature and dissolve the viscous polymer in a minimum amount of dichloromethane. Terminate the reaction by adding a few drops of ethyl vinyl ether.

-

Polymer Isolation: Precipitate the polymer by slowly adding the dichloromethane solution to a large volume of cold methanol with vigorous stirring.

-

Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the resulting poly(octenylene) can be confirmed by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum in CDCl₃ will show characteristic peaks for the olefinic protons around 5.4 ppm and the aliphatic protons between 1.3 and 2.0 ppm.

-